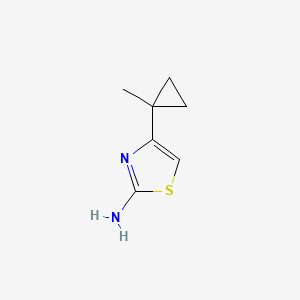

4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

4-(1-methylcyclopropyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H10N2S/c1-7(2-3-7)5-4-10-6(8)9-5/h4H,2-3H2,1H3,(H2,8,9) |

InChI Key |

GDHLTALGKYNCNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=CSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclopropylamine with a thioamide precursor in the presence of a suitable cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Multicomponent Reactions

Example : Reaction of α-active methylene ketones (e.g., cyclopropyl-substituted ketones) with N-bromosuccinimide (NBS) , potassium thiocyanate , and primary amines in ethanol .

Steps :

-

Bromination : NBS brominates the α-position of the ketone.

-

Substitution : Potassium thiocyanate replaces the bromide.

-

Cyclization : Addition of a primary amine leads to thiazole ring formation .

Oxidation

The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide .

Substitution Reactions

-

Electrophilic substitution : The 4-position (cyclopropyl group) may react with alkyl halides or halogens to introduce new substituents.

-

Nucleophilic substitution : The amino group at the 2-position can undergo displacement with acyl chlorides or benzoyl chlorides to form amide derivatives .

Cycloaddition and Coupling Reactions

-

Suzuki coupling : Introduces aryl groups via cross-coupling with boronic acids (e.g., 4-fluorophenylboric acid) .

-

Multi-component reactions : Combines with benzaldehydes and malononitrile to form pyran derivatives or with thiourea to form pyrimidine scaffolds .

Formation of Thiazole Derivatives

| Reactants | Reagents | Products |

|---|---|---|

| Thiourea, α-halo ketone | Ethanol, base | Thiazole-2-amine |

| α-active methylene ketone | NBS, KSCN, primary amine | Thiazol-2(3H)-imine |

Substitution at the 2-Amino Group

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic substitution | Acyl chloride | Amide derivatives |

| Acylation | Benzoyl chloride | N-substituted thiazoles |

Biological and Functional Implications

The compound’s reactivity influences its biological activity :

-

Antimicrobial properties : Oxidation or substitution reactions may enhance interactions with microbial targets.

-

Anticancer activity : Substitution at the 2-amino group (e.g., benzoylation) improves potency, as seen in tubulin inhibitors .

-

Enzyme inhibition : Derivatives with modified substituents (e.g., pyran or pyrimidine moieties) exhibit selective inhibition of enzymes like PARP-1 .

Challenges and Considerations

Scientific Research Applications

4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share the 1,3-thiazol-2-amine core but differ in substituents at the 4-position:

Key Observations :

Physicochemical Properties

Data from synthesized analogs (melting points, solubility, purity):

Biological Activity

4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on current research findings.

Overview of Thiazole Derivatives

Thiazole derivatives have garnered attention due to their potential in medicinal chemistry. The 1,3-thiazole ring is a crucial scaffold associated with various biological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on tumor cell proliferation.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Analgesic and anxiolytic : Pain relief and anxiety reduction properties.

Antimicrobial Properties

Thiazole derivatives, including 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine, have demonstrated significant antimicrobial activity. Research indicates that compounds with the thiazole structure can effectively inhibit the growth of various pathogens. For instance, studies have shown that derivatives exhibit potent activity against both gram-positive and gram-negative bacteria due to their ability to disrupt cellular processes .

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have shown promising results. In vitro studies have revealed that 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine can induce apoptosis in cancer cell lines. For example:

- Cell Lines Tested : Human glioblastoma U251 and melanoma WM793 cells.

- Mechanism of Action : Induction of G0/G1 cell cycle arrest and apoptosis through caspase activation .

A notable study reported an IC50 value of 0.78 µM for a related thiazole derivative against K562 leukemia cells, indicating strong antiproliferative effects .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored through their interaction with cyclooxygenase enzymes (COX). Compounds like 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine have shown inhibitory effects on COX-1 and COX-2 activities, which are critical in mediating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole compounds helps in designing more effective derivatives. The presence of specific substituents on the thiazole ring significantly influences biological activity. For instance:

- Cyclopropyl Substitution : Enhances antimicrobial and anticancer properties.

- Amino Groups : Contribute to increased interaction with target biomolecules .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

- Anticancer Study : A compound similar to 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine was tested against multiple cancer cell lines. Results showed selective toxicity towards cancer cells while sparing normal cells.

- Antimicrobial Efficacy : A series of thiazole derivatives were evaluated for their antibacterial activity against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at low concentrations.

Q & A

What synthetic methodologies are commonly employed for the preparation of 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of thiosemicarbazide derivatives with α-haloketones or α-haloacids. For example, a modified Hantzsch thiazole synthesis may be used, where 1-methylcyclopropane carbonyl chloride reacts with thiourea derivatives under reflux in a polar aprotic solvent (e.g., DMF) . Optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) and temperature (90–110°C) can improve yields (reported 60–75%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

How can X-ray crystallography and computational modeling resolve structural ambiguities in 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine derivatives?

Single-crystal X-ray diffraction using SHELXL for refinement provides precise bond lengths, angles, and torsional parameters, confirming the methylcyclopropyl group's spatial orientation . For graphical representation, ORTEP-3 is recommended to visualize thermal ellipsoids and hydrogen-bonding networks . Complementary DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data . Discrepancies between experimental and computational results often arise from crystal packing effects, requiring iterative refinement .

What in vitro assays are suitable for evaluating the bioactivity of 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine in cancer research?

Advanced studies employ:

- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Target engagement : Western blotting to assess downstream protein modulation (e.g., caspase-3 cleavage) . Positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) are essential for validating activity .

How do substituents on the thiazole ring influence the compound's structure-activity relationship (SAR) in antimicrobial studies?

SAR studies reveal that electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance antibacterial potency against Gram-positive strains (MIC 8–16 µg/mL) by increasing membrane permeability . Conversely, bulky substituents (e.g., tert-butyl) reduce activity due to steric hindrance . Comparative molecular field analysis (CoMFA) can model these effects, with logP values (1.5–3.0) correlating with bioavailability . Contradictory reports on nitro-group efficacy require validation via minimum inhibitory concentration (MIC) assays under standardized CLSI guidelines .

How can researchers address contradictions in reported synthetic yields for 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine derivatives?

Discrepancies often stem from:

- Solvent polarity : Higher yields in DMF (75%) vs. THF (45%) due to improved precursor solubility .

- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but introduce impurities .

- Purification methods : HPLC vs. column chromatography can alter recovery rates . Systematic reproducibility studies under controlled conditions (temperature, inert atmosphere) are recommended, with detailed reporting of reaction parameters in supplementary data .

What advanced computational strategies predict the pharmacokinetic properties of 4-(1-Methylcyclopropyl)-1,3-thiazol-2-amine?

- ADMET prediction : SwissADME or ADMETLab estimate bioavailability (TPSA < 60 Ų), CYP450 inhibition (CYP3A4 > 2C9), and blood-brain barrier permeability (logBB < -1) .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase, PDB ID: 1M17), with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong affinity .

- QSAR models : 2D descriptors (e.g., Moriguchi logP) correlate with antimicrobial activity (R² > 0.85) . Validation via leave-one-out cross-checks minimizes overfitting .

What analytical techniques are critical for purity assessment and structural confirmation?

- HPLC : Reverse-phase C18 column, UV detection at 254 nm, retention time comparison with standards .

- NMR : ¹H/¹³C spectra (DMSO-d₆) to verify methylcyclopropyl protons (δ 1.2–1.4 ppm) and thiazole carbons (δ 160–170 ppm) .

- High-resolution MS : ESI+ mode confirms molecular ion [M+H]⁺ (e.g., m/z 195.0824 for C₈H₁₁N₂S⁺) with < 3 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.